molecular formula C8H10O B14448027 2-Methoxynorbornadiene CAS No. 74437-38-0

2-Methoxynorbornadiene

Cat. No.: B14448027
CAS No.: 74437-38-0
M. Wt: 122.16 g/mol
InChI Key: USSAFAWKWBQFAW-UHFFFAOYSA-N
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Description

2-Methoxynorbornadiene is an organic compound with the molecular formula C8H10O. It is a derivative of norbornadiene, a bicyclic hydrocarbon. The compound is characterized by the presence of a methoxy group (-OCH3) attached to the norbornadiene skeleton. This structural modification imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxynorbornadiene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and an appropriate methoxy-substituted dienophile. The reaction typically requires controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques. This method allows for the efficient and scalable synthesis of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxynorbornadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed:

Scientific Research Applications

2-Methoxynorbornadiene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxynorbornadiene involves its interaction with specific molecular targets. The methoxy group enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The pathways involved include:

Comparison with Similar Compounds

Uniqueness: 2-Methoxynorbornadiene stands out due to its unique combination of a bicyclic structure and a methoxy group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in organic synthesis and material science .

Properties

CAS No.

74437-38-0

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

2-methoxybicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C8H10O/c1-9-8-5-6-2-3-7(8)4-6/h2-3,5-7H,4H2,1H3

InChI Key

USSAFAWKWBQFAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2CC1C=C2

Origin of Product

United States

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